molecular formula C4H7F3N2O B8695136 4,4,4-trifluoro-N'-hydroxybutanimidamide

4,4,4-trifluoro-N'-hydroxybutanimidamide

Cat. No.: B8695136
M. Wt: 156.11 g/mol
InChI Key: MEXUJHMSOBRXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-N'-hydroxybutanimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electronegativity, making it a valuable compound in various chemical reactions and applications. Its molecular formula is C4H6F3NO, and it is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 4,4,4-trifluoro-N'-hydroxybutanimidamide typically involves multiple steps. One common method starts with ethyl trifluoroacetate, which reacts with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate undergoes a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl, which is then hydrolyzed to produce this compound . This method avoids the use of hazardous materials and high-temperature reactions, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

4,4,4-trifluoro-N'-hydroxybutanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: It can be hydrolyzed to form corresponding acids or alcohols depending on the reaction conditions.

Scientific Research Applications

4,4,4-trifluoro-N'-hydroxybutanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N'-hydroxybutanimidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

4,4,4-trifluoro-N'-hydroxybutanimidamide can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.

Properties

Molecular Formula

C4H7F3N2O

Molecular Weight

156.11 g/mol

IUPAC Name

4,4,4-trifluoro-N'-hydroxybutanimidamide

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9)

InChI Key

MEXUJHMSOBRXAV-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(=NO)N

Origin of Product

United States

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